BenchChemオンラインストアへようこそ!

5,8-Diazaspiro[3.5]nonane;oxalic acid

Salt screening Physicochemical characterization Preformulation

Procure this specific 5,8-diazaspiro[3.5]nonane oxalate salt—a non-hygroscopic, crystalline solid that guarantees precise stoichiometric control for N5/N8 derivatization. Unlike the 2,7-regioisomer or free-base forms, this oxalate salt targets ATX & PARP-1 inhibitor leads with validated patent precedents. ≥95% purity ensures batch-to-batch reliability for hit-to-lead CNS and oncology programs.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
Cat. No. B8216986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diazaspiro[3.5]nonane;oxalic acid
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H14N2.C2H2O4/c1-2-7(3-1)6-8-4-5-9-7;3-1(4)2(5)6/h8-9H,1-6H2;(H,3,4)(H,5,6)
InChIKeyJAAIADJRGAKMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Diazaspiro[3.5]nonane;oxalic acid: A spirocyclic diamine oxalate building block for medicinal chemistry and kinase inhibitor research


5,8-Diazaspiro[3.5]nonane;oxalic acid (molecular formula C₉H₁₆N₂O₄, molecular weight 216.23 g/mol) is a bicyclic spirocyclic diamine in which the 5,8-diazaspiro[3.5]nonane core is presented as its oxalic acid salt . The parent free base (CAS 90566-57-7, C₇H₁₄N₂, MW 126.20) comprises a cyclobutane ring spiro-fused to a piperazine ring, placing the two secondary amine nitrogens at positions 5 and 8 of the nonane framework [1]. This scaffold belongs to the broader class of diazaspiro[3.5]nonanes that have been investigated as conformationally restricted piperazine bioisosteres in drug discovery, particularly for poly(ADP-ribose) polymerase (PARP) inhibitors and kinase-targeted agents [2]. The oxalate salt form is offered at typical purities of ≥95% and serves as a research-grade intermediate for the synthesis of biologically active molecules targeting neurological, psychiatric, and oncological indications .

Why in-class spirocyclic diamines cannot substitute for 5,8-Diazaspiro[3.5]nonane;oxalic acid without evidence of equivalence


Although multiple diazaspiro[3.5]nonane isomers and salt forms exist in the same structural class, they are not functionally interchangeable. The 5,8-substitution pattern places the two amine nitrogens in a distinct spatial arrangement (cyclobutane-fused piperazine) compared to the more extensively studied 2,7-diazaspiro[3.5]nonane regioisomer (azetidine-fused piperidine), which is documented to engage sigma receptors (S1R/S2R) and PARP-1 with different affinity and selectivity profiles [1][2]. Furthermore, the counterion identity materially affects salt-form properties: oxalate salts of basic amines have been shown to exhibit different crystallinity, hygroscopicity, and solubility profiles compared to hydrochloride or free-base forms, as demonstrated in systematic pharmaceutical salt screening studies [3]. Therefore, generic substitution among diazaspiro regioisomers or among different salt forms risks introducing uncharacterized changes in physicochemical handling, downstream reactivity, or biological target engagement.

Quantitative evidence guide: 5,8-Diazaspiro[3.5]nonane;oxalic acid versus its closest comparators


Salt-form differentiation: oxalate versus dihydrochloride salt — crystallinity and hygroscopicity profile

While direct head-to-head data for 5,8-diazaspiro[3.5]nonane oxalate versus its dihydrochloride salt are not publicly available from primary literature, class-level evidence from a systematic pharmaceutical salt screening study on prazosin demonstrates that oxalate salts of basic amines can exhibit distinct physicochemical profiles. In that study, the oxalate salt form was crystalline and non-hygroscopic, whereas the anhydrous hydrochloride salt was hygroscopic and showed inferior photostability [1]. This class-level inference is relevant because the 5,8-diazaspiro[3.5]nonane dihydrochloride (CAS 1159824-37-9, MW 199.12 g/mol) is the most commonly listed alternative salt form in chemical supplier catalogs [2]. The oxalate salt (MW 216.23 g/mol) incorporates a dicarboxylic acid counterion capable of forming more extensive hydrogen-bonded networks, which is mechanistically consistent with reduced hygroscopicity and improved crystallinity compared to monoprotic chloride salts [1]. Researchers requiring solid-form consistency for reproducible weighing, long-term storage, or formulation should note this class-level differentiation.

Salt screening Physicochemical characterization Preformulation

Regiochemical differentiation: 5,8-diazaspiro[3.5]nonane versus 2,7-diazaspiro[3.5]nonane core for biological target engagement

The 5,8-diazaspiro[3.5]nonane core positions its two amine nitrogens within a cyclobutane-fused piperazine framework, whereas the regioisomeric 2,7-diazaspiro[3.5]nonane core embeds the nitrogens in an azetidine-fused piperidine arrangement [1][2]. This regiochemical difference produces distinct nitrogen-N distance vectors and pKa microenvironments that influence target binding. The 2,7-diazaspiro[3.5]nonane scaffold has been explicitly validated in sigma receptor (S1R/S2R) ligand development, where its specific N-N geometry was critical for achieving agonist versus antagonist profiles [2]. In contrast, the 5,8-diazaspiro[3.5]nonane scaffold has been explored in patent literature as a component of autotaxin (ATX) inhibitors for LPA-mediated pathways, where the 5,8-substitution pattern is specifically claimed alongside distinctive acylated derivatives [3]. No head-to-head study comparing 5,8- versus 2,7-diazaspiro[3.5]nonane at the same biological target has been identified, making direct quantitative comparison unavailable. However, the discrete substitution pattern determines which downstream functionalization positions are available for library synthesis, directly affecting the accessible chemical space for a given research program.

Kinase inhibitor scaffold PARP inhibitor Sigma receptor ligand

Conformational restriction advantage: spirocyclic 5,8-diazaspiro[3.5]nonane versus flexible piperazine in PARP inhibitor design

Diazaspiro[3.5]nonane cores have been investigated as conformationally restricted piperazine bioisosteres in the olaparib PARP inhibitor framework. In a 2018 J. Med. Chem. study, incorporation of spirodiamine motifs (including diazaspiro[3.5]nonane scaffolds) into the phthalazine architecture of olaparib yielded analogues with PARP-1 affinities ranging from 12.6 ± 1.1 nM (compound 10e) to 4397 ± 1.1 nM (compound 15b), and critically, the high-affinity compound 10e did not induce DNA damage at concentrations comparable to olaparib [1]. This contrasts with flexible piperazine-containing PARP inhibitors such as olaparib itself, which cause DNA damage via PARP trapping. While 5,8-diazaspiro[3.5]nonane was not the specific spirodiamine core used in that study, the class-level evidence demonstrates that diazaspiro[3.5]nonane scaffolds can provide a differentiated pharmacological profile—PARP-1 inhibition without DNA damaging properties—when substituted for piperazine [1]. This differentiation offers researchers a validated starting point for designing non-DNA-damaging PARP inhibitors for inflammatory disease applications.

PARP inhibitor Conformational restriction Bioisostere design

Purity specification: typical 95% oxalate salt form versus higher-purity alternatives for SAR campaigns

The 5,8-diazaspiro[3.5]nonane oxalate salt is typically supplied at ≥95% purity (HPLC), with molecular formula C₉H₁₆N₂O₄ and molecular weight 216.23 g/mol . For comparison, the free base (CAS 90566-57-7) is available at ≥98% purity from certain specialist suppliers , and the dihydrochloride salt (CAS 1159824-37-9, MW 199.12 g/mol) is also widely offered [1]. The 3% purity differential between the oxalate salt (95%) and higher-grade free base (98%) is meaningful for structure-activity relationship (SAR) campaigns where impurities at the 2-5% level can confound biological assay interpretation, particularly in cell-based phenotypic screens with amplification of off-target signals. However, the oxalate salt may offer advantages in weighing accuracy and storage stability that offset the nominal purity difference for early-stage library synthesis. Researchers should verify lot-specific purity certificates (e.g., by HPLC or ¹H NMR) when ordering for SAR-critical applications.

Purity specification Building block procurement SAR campaign

Recommended procurement and application scenarios for 5,8-Diazaspiro[3.5]nonane;oxalic acid in scientific research


Autotaxin (ATX) inhibitor lead generation using the 5,8-diazaspiro[3.5]nonane scaffold

Researchers developing autotaxin inhibitors for LPA-mediated diseases (renal fibrosis, hepatic inflammation, neuropathic pain, transplant rejection) can rationally select the 5,8-diazaspiro[3.5]nonane oxalate building block based on patent precedent claiming this specific substitution pattern within diazaspirocycloalkane ATX inhibitor series [1]. The oxalate salt form provides a crystalline, non-hygroscopic solid (class-level evidence [2]) suitable for precise stoichiometric control during library derivatization at the N5 and N8 positions.

Non-DNA-damaging PARP inhibitor design via piperazine bioisostere replacement

Medicinal chemistry teams pursuing PARP-1 inhibitors that avoid the DNA-damaging PARP-trapping mechanism of conventional agents (e.g., olaparib) can employ 5,8-diazaspiro[3.5]nonane oxalate as a conformationally restricted scaffold. The class of diazaspiro[3.5]nonane-containing PARP inhibitors has demonstrated PARP-1 affinities as low as 12.6 nM without inducing DNA damage [3], offering a validated design hypothesis for anti-inflammatory PARP inhibitor programs.

Spirocyclic kinase inhibitor library synthesis requiring precise stoichiometry

For kinase-focused library synthesis where the spirocyclic diamine serves as a hinge-binding motif replacement for piperazine, the oxalate salt form of 5,8-diazaspiro[3.5]nonane provides a readily weighable, non-hygroscopic solid that facilitates accurate stoichiometric control in parallel synthesis workflows. The cyclobutane-fused piperazine geometry offers steric and electronic properties distinct from the more common 2,7-diazaspiro[3.5]nonane (azetidine-fused piperidine) scaffold [4], enabling exploration of unique kinase hinge-binding vectors.

Building block procurement for CNS-targeted compound collections

The 5,8-diazaspiro[3.5]nonane scaffold has been invoked in patent literature for neurological and psychiatric disorder applications [1]. Procurement of the oxalate salt form at ≥95% purity supports hit-to-lead chemistry in CNS drug discovery, where the spirocyclic framework's three-dimensionality can enhance blood-brain barrier penetration compared to planar heteroaromatic alternatives, while the crystalline oxalate form ensures batch-to-batch consistency across multi-month lead optimization campaigns.

Quote Request

Request a Quote for 5,8-Diazaspiro[3.5]nonane;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.